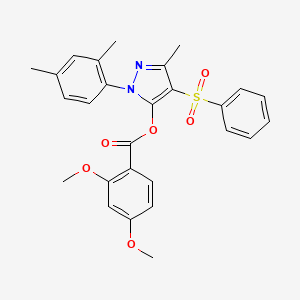
Thiomorpholine-4-carbonyl chloride
Vue d'ensemble
Description
Thiomorpholine-4-carbonyl chloride is a chemical compound with the molecular formula C5H8ClNOS and a molecular weight of 165.64 g/mol . It is a reagent known for its inhibitory effects on the activity of thioimidazole, imidazole, and their derivatives . This compound is used in various research applications, including cardiac, glaucoma, and animal studies .
Mécanisme D'action
Target of Action
Thiomorpholine-4-carbonyl chloride has been shown to inhibit the activity of thioimidazole in humans . It has also been shown to have inhibitory effects on the activity of imidazole and imidazole derivatives . These compounds are involved in various biological processes, including the regulation of pH in the body and the functioning of certain enzymes.
Mode of Action
It is known that it interacts with its targets (thioimidazole, imidazole, and imidazole derivatives) and inhibits their activity . This inhibition could result in changes in the biochemical processes that these compounds are involved in.
Pharmacokinetics
It is known that the compound has a molecular weight of 16564 g/mol , which could influence its bioavailability and distribution within the body.
Result of Action
Its inhibitory effects on thioimidazole, imidazole, and imidazole derivatives suggest that it could have impacts on the cellular processes regulated by these compounds .
Analyse Biochimique
Biochemical Properties
Thiomorpholine-4-carbonyl chloride interacts with various enzymes and proteins. It has been shown to inhibit the activity of thioimidazole, a compound that plays a role in various biochemical reactions . The nature of these interactions is likely due to the chemical structure of this compound, which allows it to bind to these biomolecules and alter their function .
Cellular Effects
This compound has been shown to have effects on various types of cells. It influences cell function by inhibiting the activity of imidazole and imidazole derivatives . These compounds play a role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. It binds to these molecules, leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Like many chemical compounds, it is likely that its effects may vary over time due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known to interact with enzymes and proteins, suggesting that it may be involved in various metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiomorpholine-4-carbonyl chloride can be synthesized through a sequence of coupling, cyclization, and reduction reactions involving amino alcohols and α-haloacid chlorides . The reaction typically involves the following steps:
Coupling Reaction: Amino alcohols react with α-haloacid chlorides to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the thiomorpholine ring.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same sequence of reactions as in laboratory settings, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Thiomorpholine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thiomorpholine derivatives.
Applications De Recherche Scientifique
Thiomorpholine-4-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its inhibitory effects on thioimidazole and imidazole derivatives.
Industry: Utilized in the development of new chemical compounds and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to thiomorpholine-4-carbonyl chloride include:
Morpholine-4-carbonyl chloride: A structurally related compound with similar chemical properties.
This compound 1,1-dioxide: A derivative with additional oxygen atoms.
Uniqueness
This compound is unique due to its specific inhibitory effects on thioimidazole and imidazole derivatives . This makes it valuable in research applications where these inhibitory properties are desired.
Propriétés
IUPAC Name |
thiomorpholine-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNOS/c6-5(8)7-1-3-9-4-2-7/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQGGQTWPPNNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2836045.png)
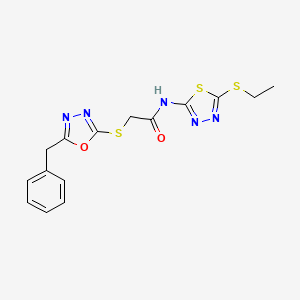
![N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2836047.png)
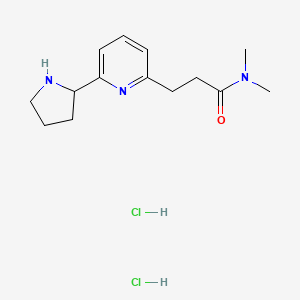
![ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2836050.png)
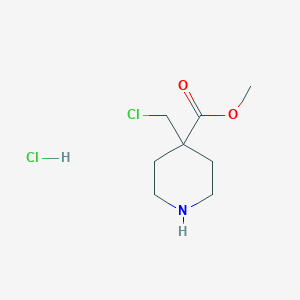
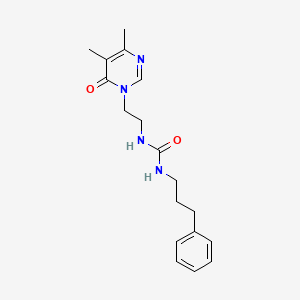
![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2836056.png)
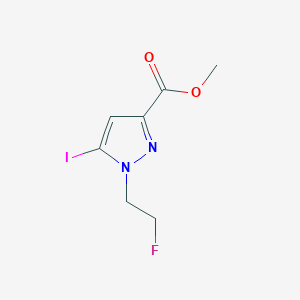
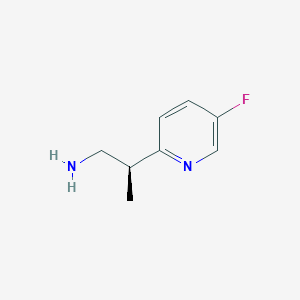
![2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide](/img/structure/B2836062.png)
![5-[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2836063.png)
![1-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B2836065.png)
